molecular formula C13H16N2O2S B2906761 5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide CAS No. 2320957-71-7

5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide

Cat. No.: B2906761
CAS No.: 2320957-71-7
M. Wt: 264.34
InChI Key: UZEZKXHUQZUZST-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide is a synthetic compound that features a unique combination of an isoxazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with an appropriate halide.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the isoxazole derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halides and nucleophiles under basic or acidic conditions are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(2-methyl-2-(thiophen-2-yl)propyl)isoxazole-3-carboxamide: Similar structure but with a different position of the thiophene ring.

    5-methyl-N-(2-methyl-2-(furan-3-yl)propyl)isoxazole-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The unique combination of the isoxazole and thiophene rings in 5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-N-(2-methyl-2-thiophen-3-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-6-11(15-17-9)12(16)14-8-13(2,3)10-4-5-18-7-10/h4-7H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEZKXHUQZUZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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